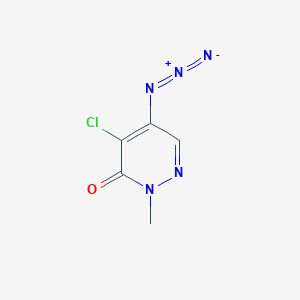

5-Azido-4-chloro-2-methylpyridazin-3(2H)-one

Description

5-Azido-4-chloro-2-methylpyridazin-3(2H)-one is a pyridazinone derivative characterized by a unique combination of functional groups: an azido (-N₃) group at position 5, a chloro (-Cl) substituent at position 4, and a methyl (-CH₃) group at position 2. This structure confers distinct reactivity and physicochemical properties, making it a valuable intermediate in synthetic organic chemistry. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, often exploited in pharmaceuticals and agrochemicals due to their bioactivity .

The azido group in this compound enables participation in click chemistry (e.g., Huisgen cycloaddition), while the chloro substituent facilitates nucleophilic substitution reactions, allowing further functionalization. The methyl group at position 2 stabilizes the ring structure and influences regioselectivity in subsequent reactions .

Structure

3D Structure

Properties

Molecular Formula |

C5H4ClN5O |

|---|---|

Molecular Weight |

185.57 g/mol |

IUPAC Name |

5-azido-4-chloro-2-methylpyridazin-3-one |

InChI |

InChI=1S/C5H4ClN5O/c1-11-5(12)4(6)3(2-8-11)9-10-7/h2H,1H3 |

InChI Key |

AODDXQUTVWOXMT-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C(=C(C=N1)N=[N+]=[N-])Cl |

Origin of Product |

United States |

Preparation Methods

Direct Azidation of 4,5-Dichloro-2-methylpyridazin-3(2H)-one

The most efficient route involves the reaction of 4,5-dichloro-2-methylpyridazin-3(2H)-one (1c ) with sodium azide in a polar solvent system. Adapted from Method A in ARKIVOC, the procedure is as follows:

-

Starting Material : 4,5-Dichloro-2-methylpyridazin-3(2H)-one (1c ), synthesized via alkylation of dichloropyridazin-3(2H)-one.

-

Reagents : Sodium azide (2 equivalents), ethanol/water (2:1 ratio).

-

Conditions : Reflux until complete consumption of 1c (monitored by TLC, typically 5 hours).

-

Workup : Filtration of the hot reaction mixture, evaporation, extraction with chloroform, and purification via column chromatography (toluene eluent) or recrystallization.

Key Data :

Optimization of Reaction Conditions

Critical parameters influencing yield and selectivity include:

-

Solvent Polarity : Ethanol/water mixtures promote nucleophilic substitution at C-5, whereas apolar solvents (e.g., toluene with 15-crown-5) lead to unselective azidation.

-

Temperature : Reflux conditions (∼80°C) enhance reaction kinetics without promoting side reactions.

-

Stoichiometry : A 2:1 molar ratio of sodium azide to 1c ensures complete conversion.

Comparative studies on analogous dibromopyridazinones revealed that polar solvents suppress the formation of isomeric byproducts (e.g., 4-azido-5-chloro derivatives), which arise in <5% yield under optimized conditions.

Purification and Characterization

Post-reaction purification involves column chromatography (toluene) to isolate the product as colorless crystals. Spectroscopic data confirm structural integrity:

-

IR Spectroscopy : Peaks at 3032 cm⁻¹ (C–H stretch), 2126 cm⁻¹ (azide stretch), and 1624 cm⁻¹ (C=O stretch).

-

¹H NMR (200 MHz, CDCl₃) : δ 7.81 (s, 1H, H-6), 3.80 (s, 3H, CH₃).

-

¹³C NMR (50 MHz, CDCl₃) : δ 158.2 (C-3), 149.4 (C-5), 130.2 (C-6), 91.6 (C-4), 41.6 (CH₃).

Challenges in Regioselective Synthesis

Regioselectivity remains a persistent challenge due to the electronic similarity of C-4 and C-5 positions. Key findings include:

-

Solvent Effects : Polar solvents favor C-5 substitution, while crown ethers in apolar media destabilize the transition state, leading to mixed products.

-

Steric Factors : The 2-methyl group minimally influences selectivity, as evidenced by comparable yields in 2-benzyl analogues.

Physicochemical Characterization Data

The following table summarizes critical analytical data for this compound:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at position 4 is susceptible to nucleophilic attack, enabling substitution with diverse nucleophiles. For analogous pyridazine derivatives, such reactions typically proceed under basic conditions (e.g., K₂CO₃ in acetone) at room temperature .

Azide Group Transformations

The azide group (-N₃) can undergo Staudinger reduction or Huisgen cycloaddition. While direct data for this compound is limited, related studies show:

-

Staudinger Reaction : Azides react with triphenylphosphine to form iminophosphoranes, which hydrolyze to amines.

-

Click Chemistry : Azides can undergo [3+2] cycloaddition with alkynes to form triazoles, often catalyzed by Cu(I).

Pyridazine Ring Functionalization

The pyridazine core allows for further derivatization, including:

-

Electrophilic Substitution : Friedel-Crafts acylation or alkylation, though steric hindrance from the methyl group may limit reactivity .

-

Oxidation : Thiadiazole or oxadiazole moieties can be introduced via oxidation (e.g., H₂O₂ with MoO₄⁻ catalysts) .

Ring Contraction Reactions

Under basic conditions, pyridazine derivatives may undergo ring contraction to form smaller heterocycles (e.g., pyrazoles). For example:

-

Base-Catalyzed Ring Contraction : 4,5-dichloropyridazinones may form pyrazoles via elimination pathways .

-

Intermediary Arynes : Speculative involvement of transient pyridynes (aza analogs of arynes) in such reactions .

Thermal Decomposition

Azides are thermally unstable and may decompose to release nitrogen gas, forming reactive intermediates. While specific data for this compound is unavailable, analogous azide heterocycles exhibit:

-

Exothermic Decomposition : Often requires controlled heating to avoid explosion.

-

Mechanistic Pathways : Potential formation of nitriles or imides via Curtius-like rearrangements.

Key Research Findings

| Reaction Type | Critical Factors | Relevance |

|---|---|---|

| Nucleophilic Substitution | Solvent choice (acetone vs. DMF), base strength | Tunable functionalization for drug design |

| Azide Transformations | Catalysts (e.g., Cu(I) for cycloadditions) | Bioconjugation or material synthesis |

| Ring Contraction | Base strength, reaction temperature | Access to smaller heterocycles |

Scientific Research Applications

Synthetic Chemistry Applications

5-Azido-4-chloro-2-methylpyridazin-3(2H)-one serves as a versatile intermediate in the synthesis of various nitrogen-containing heterocycles. Its azido group allows for further functionalization through various reactions, including:

- Suzuki Coupling Reactions : The compound can be used as a precursor in Suzuki coupling reactions, which are essential for forming carbon-carbon bonds. It has been reported that 5-azido-4-chloro derivatives can undergo selective arylation, leading to the formation of complex aromatic systems .

- Thermolysis : The thermolysis of this compound leads to the generation of reactive intermediates that can further react to form various pyridazinone derivatives. This method has been explored to achieve selective transformations under mild conditions .

Data Table: Synthetic Routes Involving this compound

| Reaction Type | Conditions | Products Obtained | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | Pd catalyst, arylboronic acid | Aryl-substituted pyridazinones | ~40 |

| Thermolysis | Heating in DMF | Various pyridazinone derivatives | Moderate |

Biological Applications

The biological activity of this compound has been investigated, particularly its potential as an inhibitor in enzymatic pathways:

- CDK Inhibition : Studies have indicated that compounds derived from pyridazinones exhibit inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The azido group enhances the reactivity and selectivity of these compounds towards specific CDK targets .

Case Study: Structure-Activity Relationship (SAR) Analysis

A recent study focused on the structure-activity relationship of 5-Azido-4-chloro derivatives revealed that modifications at the azido position significantly affect the inhibitory potency against CDK2/cyclin A complexes. The most potent derivatives showed Ki values in the low micromolar range, indicating strong potential for further development as therapeutic agents against cancer .

Agricultural Applications

In agricultural sciences, this compound has been explored for its herbicidal properties:

- Herbicide Development : The compound has been identified as a promising candidate for developing new herbicides aimed at controlling unwanted vegetation in crops. Its structure allows for selective action against specific weed species while minimizing harm to desirable crops .

Data Table: Herbicidal Activity of Pyridazinone Derivatives

| Compound Name | Target Weeds | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| 5-Azido-4-chloro derivative A | Common ragweed | 85 | 200 |

| 5-Azido-4-chloro derivative B | Crabgrass | 78 | 250 |

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in medicinal chemistry, it might involve the interaction with a specific enzyme or receptor, leading to inhibition or activation of a biological pathway.

Comparison with Similar Compounds

Key Observations :

- Azido vs. Chloro Reactivity : The azido group in the target compound offers distinct reactivity compared to chloro or methylthio substituents. For example, 5-azido derivatives are primed for click chemistry, whereas chloro groups favor SNAr reactions .

- Steric and Electronic Effects : The methyl group at position 2 in the target compound reduces steric hindrance compared to bulkier substituents (e.g., phenyl or propynyl groups), enhancing accessibility for subsequent reactions .

- Synthetic Flexibility: Methods like Na₂S-mediated sulfur insertion (for methylthio derivatives) and KOH-driven cyclization (for furopyridazinones) highlight the diversity of pathways for modifying pyridazinone cores .

Physicochemical and Crystallographic Properties

- Crystal Packing : The target compound’s methyl group likely influences packing efficiency compared to phenyl-substituted analogs. For instance, 4-(4-methylphenyl)phthalazin-1(2H)-one exhibits a dihedral angle of 53.93° between aromatic rings, stabilized by C-H⋯O hydrogen bonds and π-π interactions . Similar interactions may govern the target compound’s solid-state behavior.

- Solubility and Stability: The azido group may reduce solubility in polar solvents compared to amino or hydroxyl analogs. Chloro and methyl groups typically enhance lipophilicity, impacting bioavailability in pharmaceutical contexts .

Biological Activity

5-Azido-4-chloro-2-methylpyridazin-3(2H)-one is a pyridazine derivative that has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicinal chemistry. This article reviews the synthesis, biological activity, and potential applications of this compound based on diverse research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis of this compound typically involves the azidation of 4-chloro-2-methylpyridazin-3(2H)-one using sodium azide in an appropriate solvent under controlled conditions. The reaction yields the azido derivative with moderate to high yields depending on the reaction parameters such as temperature and time .

Antifungal Activity

Research has highlighted the antifungal properties of this compound. In vitro studies have demonstrated its efficacy against various fungal pathogens, including Gibberella zeae, Fusarium oxysporum, and Colletotrichum mandshurica. The compound exhibited significant inhibition rates, which were compared favorably to standard antifungal agents.

| Fungal Pathogen | Inhibition Rate (%) | Comparison with Standard |

|---|---|---|

| Gibberella zeae | 45.1% | Lower than hymexazol |

| Fusarium oxysporum | 44.2% | Comparable to hymexazol |

| Colletotrichum mandshurica | 47.8% | Slightly lower than hymexazol |

These findings suggest that this compound could serve as a promising candidate for developing new antifungal agents .

The mechanism by which this compound exerts its antifungal effects is not fully elucidated. However, it is hypothesized that the azido group may interfere with fungal cell wall synthesis or disrupt metabolic pathways critical for fungal growth, similar to other azole derivatives .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of pyridazine derivatives, including this compound:

- Antifungal Efficacy Study : A study conducted by researchers evaluated various derivatives of pyridazine compounds against fungal pathogens. The results indicated that modifications at the 4-position significantly impacted antifungal activity, with the azido group enhancing efficacy .

- Toxicity Assessment : Another investigation focused on the toxicity profile of this compound using Artemia salina as a model organism. The compound demonstrated low toxicity levels, suggesting its potential safety for agricultural applications .

Q & A

Basic: What are the standard synthetic routes for preparing 5-azido-4-chloro-2-methylpyridazin-3(2H)-one, and how are intermediates characterized?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, describes a protocol where 5-alkynyl-4-chloro-2-methylpyridazin-3(2H)-one intermediates react with sodium sulfide (Na₂S·9H₂O) in DMF at 60°C to introduce methylthio groups. Key steps include:

- Intermediate purification : Column chromatography (silica gel) for isolating intermediates.

- Characterization : ¹H/¹³C NMR and IR spectroscopy to confirm substituent positions and functional groups (e.g., azide stretching at ~2100 cm⁻¹).

- Yield optimization : Adjusting stoichiometry and reaction time to minimize byproducts .

Advanced: How can computational reaction path search methods improve the synthesis of 5-azido derivatives?

Methodological Answer:

Advanced synthesis leverages quantum chemical calculations (e.g., density functional theory) to predict reaction pathways. ICReDD’s approach () integrates:

- Reaction path screening : Identifying low-energy transition states for azide group introduction.

- Solvent effects : Simulating solvent interactions (e.g., DMF polarity) to stabilize intermediates.

- Feedback loops : Validating computational predictions with experimental data (e.g., TLC monitoring) to refine synthetic conditions .

Basic: What analytical techniques are recommended for assessing the purity and stability of this compound?

Methodological Answer:

- HPLC/UV-Vis : Monitor degradation products under stress conditions (e.g., heat, light) using a C18 column and ammonium acetate buffer (pH 6.5, as in ).

- Mass spectrometry : Confirm molecular integrity via ESI-MS to detect azide decomposition (e.g., N₂ release).

- Stability protocols : Store at -20°C in amber vials to prevent photolytic azide degradation .

Advanced: How can factorial design optimize reaction conditions for regioselective functionalization of pyridazinone derivatives?

Methodological Answer:

Factorial design () reduces experimental trials while maximizing data output. For regioselective azide introduction:

- Variables : Temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading.

- Response surface modeling : Identify interactions between variables affecting yield and selectivity.

- Validation : Replicate high-yield conditions (e.g., 73% yield in ) and compare with computational predictions .

Basic: What safety precautions are critical when handling azide-containing compounds like this compound?

Methodological Answer:

- Explosivity mitigation : Avoid concentrated azide solutions; dilute to <10% w/w.

- Ventilation : Use fume hoods during synthesis to prevent inhalation of HN₃ vapors.

- Storage : Separate from heavy metals (e.g., Cu, Pb) to avoid shock-sensitive metal azides .

Advanced: How do solvent polarity and substituent effects influence the reactivity of the azide group in this compound?

Methodological Answer:

- Polar aprotic solvents : DMF enhances nucleophilicity of the azide group, favoring SN₂ mechanisms ().

- Electron-withdrawing groups : The 4-chloro substituent activates the pyridazinone ring toward nucleophilic displacement.

- Kinetic studies : Use stopped-flow spectroscopy to measure azide displacement rates under varying pH (e.g., pH 6.5 buffer in ) .

Basic: How can researchers resolve contradictions in reported spectral data for pyridazinone derivatives?

Methodological Answer:

- Cross-validation : Compare ¹H NMR shifts (e.g., δ 5.44 ppm for CH₂ in ) across multiple solvents (CDCl₃ vs. DMSO-d₆).

- Reference standards : Use certified impurities (e.g., MM0421.02 in ) to calibrate analytical instruments.

- Collaborative studies : Share raw spectral data via repositories to harmonize interpretations .

Advanced: What mechanistic insights explain the formation of byproducts during the synthesis of azido-pyridazinones?

Methodological Answer:

- Competing pathways : Azide vs. sulfide nucleophile competition () leads to mixed products.

- DFT analysis : Calculate activation energies for alternative pathways (e.g., ring-opening vs. substitution).

- Byproduct isolation : Use preparative TLC to isolate and characterize side products (e.g., dimeric species) .

Basic: What are the regulatory considerations for using this compound in pharmaceutical research?

Methodological Answer:

- ICH guidelines : Validate HPLC methods per Q2(R1) for impurity profiling (e.g., ≤0.1% for genotoxic impurities).

- Residual solvents : Ensure compliance with USP <467> using GC-MS (e.g., DMF limits: 880 ppm) .

Advanced: How can machine learning models predict the bioactivity of azido-pyridazinone analogs?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.